

5-Methyl-4-hexenal molecular formula and structure

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Compound of Interest

Compound Name: 5-Methyl-4-hexenal

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An In-depth Technical Guide to 5-Methyl-4-hexenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Methyl-4-hexenal**, including its molecular structure, key quantitative data, and a representative protocol for its synthesis.

Core Compound Identification and Structure

5-Methyl-4-hexenal, also known by synonyms such as 4-Isoheptenal and 5-Methyl-4-hexen-1-al, is an organic compound classified as an unsaturated aldehyde.^{[1][2]} Its molecular formula is C₇H₁₂O.^{[3][4]} The structure consists of a six-carbon chain with a terminal aldehyde group (a carbonyl group at position 1), a carbon-carbon double bond between positions 4 and 5, and a methyl group attached to carbon 5.^[2] This α,β -unsaturated aldehyde structure is responsible for its characteristic reactivity.^[5] At room temperature, it is a colorless to pale yellow liquid with a distinct green, grassy odor and is soluble in organic solvents.^[2]

Chemical Structure:

- IUPAC Name: 5-methylhex-4-enal^[5]
- CAS Registry Number: 764-32-9^[5]

- Molecular Formula: C7H12O[5]
- SMILES: CC(=CCCC=O)C[4]
- InChI Key: FGQDVQHPEUMVJL-UHFFFAOYSA-N[5]

Quantitative Data Summary

The following table summarizes key quantitative physical and chemical properties of **5-Methyl-4-hexenal**.

Property	Value	Reference(s)
Molecular Weight	112.17 g/mol	[5]
Boiling Point	150 °C	[6]
Density	0.832 g/cm ³	[6]
Flash Point	34 °C	[6]
Melting Point (estimate)	-53.35 °C	[6]
Refractive Index (estimate)	1.4294	[6]
XlogP (predicted)	1.6	[4]

Chemical Reactivity and Applications

Due to its unsaturated aldehyde functional group, **5-Methyl-4-hexenal** undergoes several types of chemical reactions:

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.[5]
- Reduction: The carbonyl group can be reduced to a primary alcohol.[5]
- Addition Reactions: The carbon-carbon double bond can undergo addition reactions with reagents like halogens and hydrogen.[5]

- Condensation Reactions: It can participate in aldol condensation reactions, allowing for the formation of larger molecules.[5]

These reactive properties make **5-Methyl-4-hexenal** a useful intermediate in the synthesis of more complex organic compounds.[5] It is also utilized in the flavor and fragrance industry to impart specific scents to various products.[5]

Experimental Protocols

A. Representative Synthesis via Aldol Condensation

One of the primary synthetic routes to α,β -unsaturated aldehydes like **5-Methyl-4-hexenal** is through an aldol condensation reaction.[5] The following is a representative protocol for the synthesis of **5-Methyl-4-hexenal** from isobutyraldehyde and 3-butenal (a protected form of acrolein or a suitable equivalent).

Materials:

- Isobutyraldehyde (2-methylpropanal)
- 3-Butenal (or a suitable precursor/equivalent)
- Sodium hydroxide (NaOH) solution (e.g., 10% aqueous) or another suitable base
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Deionized water
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of isobutyraldehyde in a suitable solvent (e.g., ethanol) to 0-5 °C in an ice bath.

- **Base Addition:** Slowly add a catalytic amount of aqueous sodium hydroxide solution to the cooled isobutyraldehyde solution while stirring.
- **Aldehyde Addition:** Add 3-butenal dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0–25°C) for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).^[5]
- **Workup:** Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate.
- **Purification:** Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure **5-Methyl-4-hexenal**.

B. Spectroscopic Characterization

The structure of the synthesized **5-Methyl-4-hexenal** can be confirmed using standard spectroscopic techniques.

- **¹H NMR:** Expected signals would include a characteristic aldehyde proton (doublet, ~9.5–10 ppm), signals for the vinylic protons on the double bond (multiplet, δ 5.0–6.0 ppm), and resonances for the methyl groups (δ 0.9–1.5 ppm).
- **IR Spectroscopy:** The presence of the α,β -unsaturated aldehyde is confirmed by strong absorption bands for the carbonyl group (C=O) around 1700–1720 cm⁻¹ and the carbon-carbon double bond (C=C) around 1600–1650 cm⁻¹.

Visualized Synthesis and Reaction Pathway

The following diagrams illustrate the synthesis of **5-Methyl-4-hexenal** via aldol condensation and its subsequent primary reactions.

Caption: Synthesis of **5-Methyl-4-hexenal** via Aldol Condensation.

Caption: Key Reactions of **5-Methyl-4-hexenal**.

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